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Compound of Interest

Compound Name: 2'-C-methyluridine

Cat. No.: B1252916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2'-Deoxy-2'-C-methyluridine and its analogs are a critical class of nucleosides that have

garnered significant attention in the field of medicinal chemistry, particularly for their potent

antiviral activities. The introduction of a methyl group at the 2'-position of the deoxyribose sugar

moiety sterically hinders the 3'-hydroxyl group, acting as a chain terminator for viral RNA-

dependent RNA polymerase. This mechanism of action has led to the development of

important antiviral drugs. This technical guide provides a comprehensive overview of the key

synthetic strategies for 2'-deoxy-2'-C-methyluridine, complete with detailed experimental

protocols, quantitative data, and visual representations of the synthetic workflows.

Core Synthetic Strategies
Two primary synthetic routes have emerged as effective methods for the synthesis of 2'-deoxy-

2'-C-methyluridine:

Diastereoselective Hydrogenation of a 2'-Exo-methylene Intermediate: This approach

involves the synthesis of a key intermediate, 2'-deoxy-2'-exo-methyleneuridine, followed by a

highly selective hydrogenation step to introduce the 2'-C-methyl group with the desired

stereochemistry. This method is particularly amenable to large-scale production.
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Convergent Synthesis via Vorbrüggen Glycosylation: This classic strategy involves the

synthesis of a modified 2-C-methyl-ribofuranose sugar and its subsequent coupling with a

silylated uracil base. This convergent approach allows for flexibility in the synthesis of

various nucleoside analogs.

Strategy 1: Diastereoselective Hydrogenation
This synthetic pathway commences with readily available uridine and proceeds through a

series of protecting group manipulations, oxidation, olefination, and a crucial stereoselective

hydrogenation.

Experimental Workflow
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Figure 1: Synthetic workflow for 2'-deoxy-2'-C-methyluridine via diastereoselective
hydrogenation.
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Detailed Experimental Protocols
Step 1: Synthesis of 3',5'-O-(1,1,3,3-Tetraisopropyldisiloxane-1,3-diyl)uridine (TIPDS-Uridine)

To a suspension of uridine (1.0 eq) in dichloromethane (DCM), imidazole (4.0 eq) is added. The

mixture is cooled to 10-15°C, and a solution of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane

(TIPDSCl2, 1.05 eq) in DCM is added dropwise. The reaction is stirred at this temperature for 3

hours. Water is then added, and the phases are separated. The organic phase is washed with

water, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude

product, which can be used in the next step without further purification.

Step 2: Synthesis of 2'-Keto-3',5'-O-(TIPDS)uridine

The crude TIPDS-Uridine from the previous step is dissolved in DCM. Dess-Martin periodinane

(1.5 eq) is added in portions, and the reaction mixture is stirred at room temperature for 4-6

hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a

saturated aqueous solution of sodium thiosulfate. The phases are separated, and the organic

layer is washed with saturated aqueous sodium bicarbonate and brine, dried over sodium

sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of 2'-Deoxy-2'-exo-methylene-3',5'-O-(TIPDS)uridine

Methyltriphenylphosphonium bromide (2.0 eq) is suspended in anhydrous tetrahydrofuran

(THF) and cooled to -78°C. n-Butyllithium (n-BuLi, 1.9 eq) is added dropwise, and the mixture

is stirred for 1 hour at 0°C. A solution of 2'-Keto-3',5'-O-(TIPDS)uridine (1.0 eq) in anhydrous

THF is then added dropwise at -78°C. The reaction is allowed to warm to room temperature

and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride,

and the product is extracted with ethyl acetate. The combined organic layers are washed with

brine, dried over sodium sulfate, and concentrated. The residue is purified by column

chromatography.

Step 4: Synthesis of (2'R)-2'-Deoxy-2'-C-methyl-3',5'-O-(TIPDS)uridine

In a high-pressure reactor, 2'-Deoxy-2'-exo-methylene-3',5'-O-(TIPDS)uridine (1.0 eq) and

[Rh(COD)(DIPAMP)]BF4 (0.01 eq) are dissolved in THF. The reactor is purged with argon and

then pressurized with hydrogen gas (40 bar). The mixture is stirred at 40°C for 16-18 hours.
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After cooling and releasing the pressure, the solvent is removed under reduced pressure. The

crude product is purified by column chromatography.

Step 5: Synthesis of (2'R)-2'-Deoxy-2'-C-methyluridine

The protected nucleoside from the previous step is dissolved in THF. Tetrabutylammonium

fluoride (TBAF, 1.1 eq, 1M solution in THF) is added, and the mixture is stirred at room

temperature for 2 hours. The solvent is evaporated, and the residue is purified by column

chromatography on silica gel to afford the final product.

Quantitative Data Summary
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Step Product
Starting
Material

Key
Reagents

Solvent Yield (%)

1

3',5'-O-

(TIPDS)Uridi

ne

Uridine
TIPDSCl2,

Imidazole
DCM ~90 (crude)

2

2'-Keto-3',5'-

O-

(TIPDS)uridin

e

3',5'-O-

(TIPDS)Uridi

ne

Dess-Martin

Periodinane
DCM 75-85

3

2'-Deoxy-2'-

exo-

methylene-

3',5'-O-

(TIPDS)uridin

e

2'-Keto-3',5'-

O-

(TIPDS)uridin

e

Ph3PCH3Br,

n-BuLi
THF 60-70

4

(2'R)-2'-

Deoxy-2'-C-

methyl-3',5'-

O-

(TIPDS)uridin

e

2'-Deoxy-2'-

exo-

methylene-

3',5'-O-

(TIPDS)uridin

e

[Rh(COD)

(DIPAMP)]BF

4, H2

THF 85-95

5

(2'R)-2'-

Deoxy-2'-C-

methyluridine

(2'R)-2'-

Deoxy-2'-C-

methyl-3',5'-

O-

(TIPDS)uridin

e

TBAF THF 80-90

Strategy 2: Convergent Synthesis via Vorbrüggen
Glycosylation
This approach relies on the preparation of a suitably protected 2-C-methyl-D-ribofuranose

derivative, which is then coupled with silylated uracil in the presence of a Lewis acid catalyst.
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Experimental Workflow
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Figure 2: Convergent synthesis of 2'-deoxy-2'-C-methyluridine via Vorbrüggen glycosylation.

Detailed Experimental Protocols
Step 1: Synthesis of 1,2,3-Tri-O-acetyl-5-O-benzoyl-2-C-methyl-D-ribofuranose

The synthesis of this key sugar intermediate is a multi-step process that can start from D-

ribose. A detailed protocol for this transformation is beyond the scope of this guide but typically

involves protection, oxidation, methylation, and subsequent acylation steps.

Step 2: Silylation of Uracil

Uracil (1.0 eq) is suspended in hexamethyldisilazane (HMDS). A catalytic amount of ammonium

sulfate is added, and the mixture is refluxed for 4-6 hours until a clear solution is obtained. The
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excess HMDS is removed under vacuum to yield bis(trimethylsilyl)uracil, which is used directly

in the next step.

Step 3: Vorbrüggen Glycosylation

To a solution of 1,2,3-Tri-O-acetyl-5-O-benzoyl-2-C-methyl-D-ribofuranose (1.0 eq) and

bis(trimethylsilyl)uracil (1.5 eq) in anhydrous acetonitrile, trimethylsilyl trifluoromethanesulfonate

(TMSOTf, 1.2 eq) is added dropwise at 0°C under an argon atmosphere. The reaction mixture

is stirred at room temperature for 12-16 hours. The reaction is then quenched by pouring it into

a cold saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl

acetate, and the combined organic layers are washed with brine, dried over sodium sulfate,

and concentrated. The crude product is purified by column chromatography.

Step 4: Deprotection

The protected nucleoside is dissolved in methanol, and a solution of sodium methoxide in

methanol (0.5 M) is added until the pH reaches 10-11. The mixture is stirred at room

temperature for 2-4 hours. The reaction is neutralized with Amberlite IR-120 (H+) resin, filtered,

and the filtrate is concentrated. The residue is purified by column chromatography to give 2'-

deoxy-2'-C-methyluridine.

Quantitative Data Summary
Step Product

Starting
Materials

Key
Reagents

Solvent Yield (%)

2
Bis(trimethyls

ilyl)uracil
Uracil

HMDS,

(NH4)2SO4
HMDS >95 (crude)

3

Protected 2'-

Deoxy-2'-C-

methyluridine

Sugar

Derivative,

Silylated

Uracil

TMSOTf Acetonitrile 60-75

4

2'-Deoxy-2'-

C-

methyluridine

Protected

Nucleoside
NaOMe Methanol 85-95
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Conclusion
The synthesis of 2'-deoxy-2'-C-methyluridine can be achieved through several effective

routes. The diastereoselective hydrogenation pathway offers a practical and scalable method,

particularly for the synthesis of the clinically relevant (2'R)-epimer. The convergent Vorbrüggen

glycosylation approach provides versatility for the synthesis of a broader range of 2'-modified

nucleoside analogs. The choice of synthetic strategy will depend on the specific research or

development goals, including scale, desired stereochemistry, and the need for analog

synthesis. The detailed protocols and data presented in this guide are intended to provide a

solid foundation for researchers in this important area of medicinal chemistry.

To cite this document: BenchChem. [Synthesis of 2'-Deoxy-2'-C-methyluridine Nucleosides:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1252916#synthesis-of-2-deoxy-2-c-methyluridine-
nucleosides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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